molecular formula C12H15ClN2O4 B13033825 3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinicacid

3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinicacid

Cat. No.: B13033825
M. Wt: 286.71 g/mol
InChI Key: OUVYVLXLQZXXRQ-UHFFFAOYSA-N
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Description

3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinic acid is a substituted isonicotinic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position, a chlorine atom at the 2-position, and a methyl group at the 5-position of the pyridine ring. This compound is structurally significant in medicinal chemistry, particularly in the synthesis of protease inhibitors and anticancer agents, due to its dual functionality as a hydrogen-bond acceptor (chlorine) and donor (Boc-protected amine) . Its molecular formula is C₁₂H₁₅ClN₂O₄, with a molecular weight of 298.71 g/mol. The Boc group enhances solubility in organic solvents, while the chloro and methyl substituents influence steric and electronic interactions in target binding .

Properties

Molecular Formula

C12H15ClN2O4

Molecular Weight

286.71 g/mol

IUPAC Name

2-chloro-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid

InChI

InChI=1S/C12H15ClN2O4/c1-6-5-14-9(13)8(7(6)10(16)17)15-11(18)19-12(2,3)4/h5H,1-4H3,(H,15,18)(H,16,17)

InChI Key

OUVYVLXLQZXXRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1C(=O)O)NC(=O)OC(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at controlled temperatures . The process involves the formation of a Boc-protected amine, which is then further reacted to introduce the chloro and methyl groups at specific positions on the isonicotinic acid ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isonicotinic acid derivatives .

Mechanism of Action

The mechanism of action of 3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinic acid involves the interaction of its functional groups with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The chloro and methyl groups on the isonicotinic acid ring may also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinic acid is compared below with three analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Research Findings
3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinic acid C₁₂H₁₅ClN₂O₄ 298.71 2-Cl, 5-CH₃, 3-Boc-NH Anticancer lead compound (in vitro IC₅₀: 1.2–3.8 μM against NSCLC cells)
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid C₁₂H₁₅NO₅ 253.25 5-OH, 3-Boc-NH Intermediate for peptide coupling; mp 150–151°C
4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid C₁₁H₁₆N₂O₄ 240.25 1-CH₃ (pyrrole), 4-Boc-NH Kinase inhibitor scaffold (low nM affinity for PIM1 kinase)
3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid C₁₃H₁₈N₂O₅ 282.29 5-OCH₃, 3-Boc-NH-CH₂ Antibacterial candidate (MIC: 8–16 μg/mL vs. S. aureus)

Key Observations :

Substituent Effects on Bioactivity :

  • The 2-chloro and 5-methyl groups in the target compound enhance steric hindrance and lipophilicity compared to the 5-hydroxy analog, contributing to its superior anticancer activity .
  • In contrast, the 5-methoxy derivative (Table 1, Row 4) exhibits antibacterial properties due to improved membrane permeability .

Synthetic Utility :

  • The Boc-protected pyrrole derivative (Row 3) is favored in kinase inhibitor synthesis due to its planar aromatic core, whereas the isonicotinic acid scaffold (target compound) is optimized for protease inhibition .

Research Findings and Limitations

  • Anticancer Activity: The target compound demonstrated moderate potency against non-small cell lung cancer (NSCLC) cells in preclinical studies, with IC₅₀ values comparable to erlotinib derivatives but lower than third-generation EGFR inhibitors .
  • Synthetic Challenges : Chlorination at the 2-position requires harsh conditions (e.g., POCl₃), reducing yield (~45%) compared to the 5-hydroxy analog (~72%) .
  • Lack of In Vivo Data: No pharmacokinetic or toxicity profiles are available in public literature, limiting translational assessment.

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